

Application Notes and Protocols for Cdk2-IN-19 in High-Throughput Screening

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Compound of Interest		
Compound Name:	Cdk2-IN-19	
Cat. No.:	B12392146	Get Quote

Introduction to Cdk2 as a Therapeutic Target

Cyclin-dependent kinase 2 (Cdk2) is a key member of the serine/threonine protein kinase family that plays a crucial role in the regulation of the eukaryotic cell cycle.[1][2] Cdk2 is primarily active during the G1 and S phases, where it forms complexes with cyclin E and cyclin A, respectively.[1][3] The Cdk2/cyclin E complex is essential for the G1/S transition, initiating DNA replication by phosphorylating various substrates, including the retinoblastoma protein (Rb).[4][5] Subsequently, the Cdk2/cyclin A complex is required for progression through the S phase.[1][3]

Dysregulation and overexpression of Cdk2 and its cyclin partners are frequently observed in various human cancers, leading to uncontrolled cell proliferation.[5][6] This makes Cdk2 an attractive target for the development of novel anticancer therapeutics.[7] Selective inhibition of Cdk2 can induce cell cycle arrest and apoptosis in tumor cells with aberrant Cdk2 activity.[7]

Cdk2-IN-19 is a potent and highly selective, ATP-competitive inhibitor of Cdk2. Its specificity makes it an excellent tool for investigating the biological functions of Cdk2 and a promising candidate for further drug development. These application notes provide protocols for the use of **Cdk2-IN-19** in common high-throughput screening (HTS) assays to identify and characterize Cdk2 inhibitors.

High-Throughput Screening Cascade for Cdk2 Inhibitors



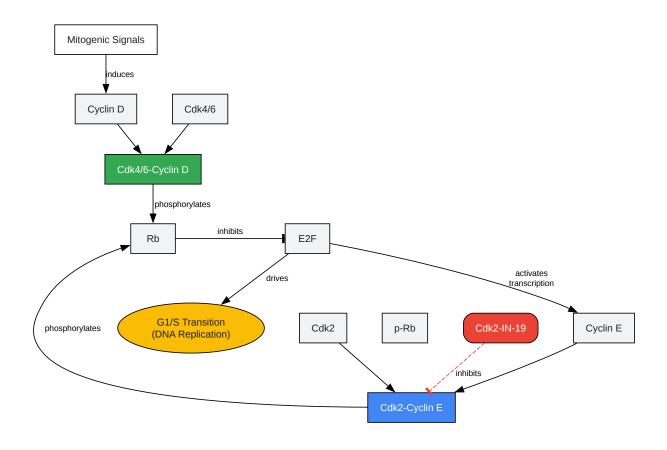
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A typical HTS workflow for identifying and characterizing Cdk2 inhibitors like **Cdk2-IN-19** involves a series of biochemical and cell-based assays. The primary screen is usually a biochemical assay that measures the direct inhibition of Cdk2 kinase activity. Hits from the primary screen are then confirmed and further characterized in secondary cell-based assays that assess their effects on cell proliferation and viability. Finally, mechanism of action studies, such as cell cycle analysis, are performed to confirm that the cellular effects are consistent with Cdk2 inhibition.







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